Remdesivir methylpropyl ester analog
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Overview
Description
Remdesivir methylpropyl ester analog is a derivative of remdesivir, a nucleotide analog prodrug that has shown broad-spectrum antiviral activity against several RNA viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), Middle East respiratory syndrome coronavirus (MERS-CoV), and ebolavirus . This compound is designed to enhance the antiviral activity and pharmacokinetic properties of remdesivir.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of remdesivir methylpropyl ester analog involves several key steps. The starting material is typically a nucleoside analog, such as GS-441524. The synthetic route includes protection, phosphoramidation, and deprotection reactions . The protection step involves using N,N-dimethylformamide dimethyl acetal as a protecting agent. The phosphoramidation step is catalyzed by chiral imidazole derivatives, achieving high stereoselectivity . The final deprotection step is performed under mild conditions to avoid the generation of degraded impurities .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using a similar approach. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product, which can reach up to 99.4% . The overall yield of the synthesis on a gram scale can be up to 85% .
Chemical Reactions Analysis
Types of Reactions
Remdesivir methylpropyl ester analog undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include carboxylesterases, cytochrome P450 enzymes, and various oxidizing and reducing agents . The conditions for these reactions typically involve specific pH levels, temperatures, and solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions include various metabolites of remdesivir, such as GS-443902, which is the active triphosphate form that inhibits viral RNA polymerases .
Scientific Research Applications
Remdesivir methylpropyl ester analog has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of nucleotide analogs.
Biology: It is used to investigate the mechanisms of viral replication and the inhibition of RNA polymerases.
Medicine: It is being studied for its potential to treat viral infections, including COVID-19, MERS, and ebolavirus
Mechanism of Action
The mechanism of action of remdesivir methylpropyl ester analog involves its conversion to the active triphosphate form, GS-443902, inside the cell . This active form selectively inhibits viral RNA polymerases by competing with adenosine triphosphate for incorporation into newly synthesized viral RNA . This inhibition prevents the replication of the viral genome, thereby reducing viral load and aiding in the treatment of viral infections .
Comparison with Similar Compounds
Similar Compounds
GS-441524: The parent nucleoside analog of remdesivir.
Molnupiravir: Another nucleoside analog with antiviral activity against SARS-CoV-2.
AT-527: A nucleoside analog in clinical development for the treatment of COVID-19.
Uniqueness
Remdesivir methylpropyl ester analog is unique due to its enhanced pharmacokinetic properties and its ability to be converted to the active triphosphate form more efficiently than its parent compound, GS-441524 . This results in higher intracellular concentrations of the active form, leading to more effective inhibition of viral replication .
Properties
Molecular Formula |
C25H31N6O8P |
---|---|
Molecular Weight |
574.5 g/mol |
IUPAC Name |
2-methylpropyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C25H31N6O8P/c1-15(2)11-36-24(34)16(3)30-40(35,39-17-7-5-4-6-8-17)37-12-19-21(32)22(33)25(13-26,38-19)20-10-9-18-23(27)28-14-29-31(18)20/h4-10,14-16,19,21-22,32-33H,11-12H2,1-3H3,(H,30,35)(H2,27,28,29)/t16-,19+,21+,22+,25-,40-/m0/s1 |
InChI Key |
SVRBERDPWIECAJ-VIIJUVLASA-N |
Isomeric SMILES |
C[C@@H](C(=O)OCC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |
Canonical SMILES |
CC(C)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |
Origin of Product |
United States |
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